
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as BHMP, is a synthetic compound with potential applications in the field of medicinal chemistry. BHMP belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). BHMP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the modulation of oxidative stress. N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been reported to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments, including its ease of synthesis and low cost. N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been shown to exhibit potent biological activity at relatively low concentrations, making it a promising candidate for further research. However, N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, including:
1. Investigation of its potential as an anticancer agent in vivo using animal models.
2. Further characterization of its mechanism of action and identification of its molecular targets.
3. Development of more potent derivatives of N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide with improved solubility and bioavailability.
4. Investigation of its potential as an antimicrobial agent for the treatment of bacterial and fungal infections.
5. Evaluation of its potential as an antioxidant agent in the treatment of oxidative stress-related diseases.
In conclusion, N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a promising synthetic compound with potential applications in the field of medicinal chemistry. Its ability to exhibit various biochemical and physiological effects makes it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can be synthesized through a simple condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide. The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been reported in several scientific publications, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and X-ray crystallography.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to exhibit potential anticancer activity, with several studies reporting its ability to induce apoptosis (programmed cell death) in cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been investigated for its potential antimicrobial activity, with some studies reporting its ability to inhibit the growth of certain bacteria and fungi. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-7-4-10(16-15-7)12(19)17-14-6-8-5-9(13)2-3-11(8)18/h2-6,18H,1H3,(H,15,16)(H,17,19)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUMNUDJMCBUOT-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

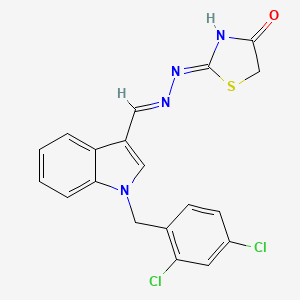
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
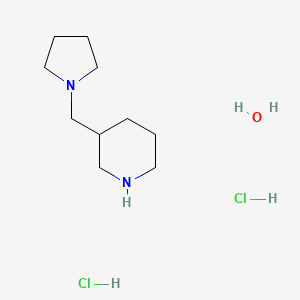

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)
![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
![6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)
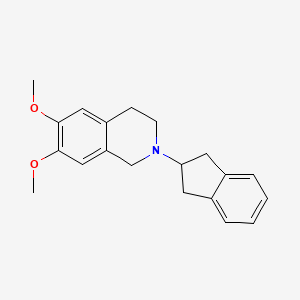
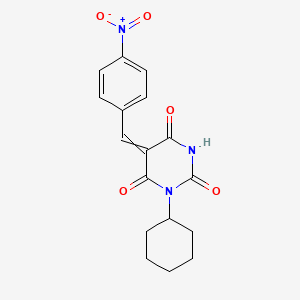
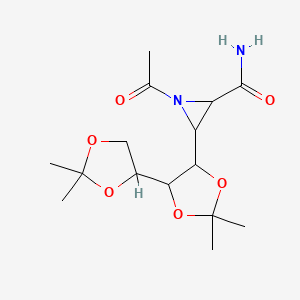
![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)